molecular formula C9H16N2O B6153962 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol CAS No. 2228763-44-6

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol

Cat. No.: B6153962
CAS No.: 2228763-44-6
M. Wt: 168.2
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the first nitrogen atom and a hydroxyl group attached to a tertiary carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1-ethyl-1H-pyrazole with 2-chloro-2-methylpropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.

Major Products

    Oxidation: Formation of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-one.

    Reduction: Formation of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-3-yl)ethanone
  • 1-(1-ethyl-1H-pyrazol-3-yl)ethanamine
  • 2-(1-ethyl-1H-pyrazol-3-yl)propan-1-ol

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-2-methylpropan-2-ol is unique due to the presence of a tertiary hydroxyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

2228763-44-6

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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